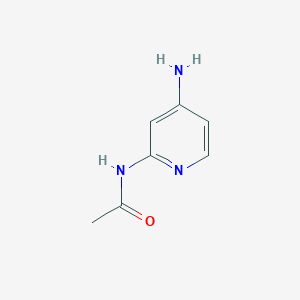

N-(4-Aminopyridin-2-yl)acetamide

描述

N-(4-Aminopyridin-2-yl)acetamide is an organic compound with the molecular formula C7H9N3O It consists of a pyridin-2-yl group linked to an acetamide group at the nitrogen atom on position 4 of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

One common synthetic route for N-(4-Aminopyridin-2-yl)acetamide involves the reaction of 4-aminopyridine with acetic anhydride. The reaction proceeds as follows: [ \text{4-NH}_2\text{-C}_5\text{H}_4\text{N} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{CONH-C}_5\text{H}_4\text{N-NH}_2 + \text{CH}_3\text{COOH} ] This reaction typically occurs under mild conditions and yields this compound along with acetic acid as a byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(4-Aminopyridin-2-yl)acetamide undergoes various chemical reactions, including:

Hydrolysis: The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding 4-aminopyridine and acetic acid.

Alkylation and Acylation: The amine group can participate in alkylation or acylation reactions depending on the reaction conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the amide bond.

Alkylation: Alkyl halides are commonly used as reagents.

Acylation: Acyl chlorides or anhydrides are used as reagents.

Major Products Formed

Hydrolysis: 4-Aminopyridine and acetic acid.

Alkylation and Acylation: Various N-alkyl or N-acyl derivatives of this compound.

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

N-(4-Aminopyridin-2-yl)acetamide serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules, particularly in the development of heterocyclic compounds. Its structural features allow for various modifications, making it a valuable intermediate in synthetic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Product Type |

|---|---|---|

| Acylation | Reacts with acyl chlorides to form amides | Amide derivatives |

| Alkylation | Can undergo alkylation with alkyl halides | Alkylated products |

| Cyclization | Participates in cyclization reactions | Heterocycles |

Biological Applications

Inhibitors of B-Raf(V600E)

Recent studies have highlighted the potential of this compound derivatives as inhibitors of B-Raf(V600E), a significant target in cancer therapy. One promising derivative exhibited an IC50 value of 38 nM against B-Raf(V600E), demonstrating its potential as a lead compound for developing new anticancer drugs .

Mechanism of Action

The compound's mechanism involves the inhibition of specific kinases, which are crucial in cell signaling pathways related to cancer proliferation. This interaction leads to decreased tumor growth and increased apoptosis in cancer cells.

Pharmacological Studies

Anticonvulsant Properties

this compound has been investigated for its anticonvulsant effects. It has shown promise in modulating neurotransmitter release and enhancing synaptic transmission, which may contribute to its therapeutic effects in epilepsy models.

Case Study: Efficacy in Animal Models

In animal studies, administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. This suggests its potential utility in treating seizure disorders.

Industrial Applications

Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its use in creating various functional materials that are important in coatings, adhesives, and other applications.

Biochemical Interactions

Enzyme Interactions

this compound interacts with several enzymes, influencing their activity and function. These interactions can lead to changes in metabolic pathways, affecting cellular metabolism and overall cellular function.

Table 2: Enzymatic Interactions

| Enzyme Type | Interaction Type | Effect |

|---|---|---|

| Kinases | Inhibition | Reduced cell proliferation |

| Phosphatases | Activation | Enhanced cellular signaling |

作用机制

The mechanism of action of N-(4-Aminopyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of both amine and amide functionalities allows it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate biochemical pathways and influence cellular processes .

相似化合物的比较

Similar Compounds

- N-(2-Aminopyridin-4-yl)acetamide

- N-(4-Chlorophenyl)acetamide

- 2-Acetamino-4-aminopyridine

Uniqueness

N-(4-Aminopyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

生物活性

N-(4-Aminopyridin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of 4-aminopyridine, which is known for its role in enhancing neurotransmission. The compound features an acetamide functional group attached to the pyridine ring, which contributes to its biological activity.

The primary biological activity associated with this compound relates to its role as an inhibitor of the B-Raf(V600E) mutation, a common driver mutation in various cancers. Studies have demonstrated that derivatives of this compound exhibit potent enzymatic inhibition against B-Raf(V600E), with one notable derivative showing an IC50 value of 38 nM . This selectivity for the mutated form over the wild type (B-Raf(WT)) suggests a targeted approach to cancer treatment.

In Vitro Studies

In vitro studies have shown that this compound derivatives exhibit significant antiproliferative effects on cancer cell lines. For instance, one derivative displayed IC50 values of 0.136 µM and 0.094 µM against Colo205 and HT29 colorectal cancer cell lines, respectively . These findings indicate that compounds in this class may serve as lead candidates for developing novel anticancer therapies.

Case Study: B-Raf Inhibition

A detailed structure-activity relationship (SAR) study revealed that modifications to the this compound structure can enhance its inhibitory potency against B-Raf(V600E). The incorporation of various substituents was found to improve both selectivity and potency, underscoring the importance of chemical structure in therapeutic efficacy .

Neurological Applications

Aside from its anticancer properties, this compound has been explored for its neuroprotective effects. It is structurally related to 3,4-diaminopyridine (3,4-DAP), a compound used in treating conditions such as myasthenia gravis. Pharmacodynamic studies indicate that while some metabolites like N-(4-aminopyridin-3-yl)acetamide may be inactive with respect to potassium channels, other derivatives maintain significant activity .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that after administration, this compound exhibits favorable absorption characteristics in vivo. Studies conducted on animal models reveal that the compound reaches peak plasma concentrations rapidly, with a favorable AUC (area under the curve) profile indicating good bioavailability .

Safety Evaluations

Safety assessments indicate that derivatives of this compound are generally well-tolerated at therapeutic doses. Clinical trials involving 3,4-DAP and its metabolites have shown manageable side effects, making them viable candidates for further clinical development .

Summary of Research Findings

The following table summarizes key findings from recent studies on this compound:

属性

IUPAC Name |

N-(4-aminopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLUCZOWEKZFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512522 | |

| Record name | N-(4-Aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75279-39-9 | |

| Record name | N-(4-Aminopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。